Cas no 83883-25-4 (4-((6-Hydroxyhexyl)oxy)benzoic acid)

4-((6-Hydroxyhexyl)oxy)benzoic acid structure
83883-25-4 structure
Product Name:4-((6-Hydroxyhexyl)oxy)benzoic acid
CAS-Nr.:83883-25-4
MF:C13H18O4
MW:238.279624462128
MDL:MFCD00971624
CID:709373
PubChem ID:3628413
Update Time:2025-07-19

4-((6-Hydroxyhexyl)oxy)benzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-((6-Hydroxyhexyl)oxy)benzoic acid
    • 4-(6-Hydroxyhexyloxy)benzoic Acid
    • 4-(6-Hydroxyhex-1-yloxy)benzoicacid
    • 4-(6-hydroxyhexoxy)benzoic acid
    • 4-(6-HYDROXY-HEXYLOXY)BENZOIC ACID
    • 4-[(6-hydroxyhexyl)oxy]Benzoic acid
    • Benzoic acid,4-[(6-hydroxyhexyl)oxy]-
    • 4-(6-hydroxyhexyloxy)benzoate
    • p-[(6-Hydroxyhexyl)oxy]benzoic acid
    • 4-(6-Hydroxyhex-1-yloxy)benzoic acid
    • VVYHWYFUTOHXRH-UHFFFAOYSA-N
    • 4-(6-Hydroxy-hexyloxy)-benzoic acid
    • 4[(6-hydroxyhexyl)oxy]benzoic acid
    • 4-(6-hydroxyhexyloxy)-benzoic acid
    • 2911AC
    • 4-(6- hydroxyhexyloxy)-benzoic acid
    • Benzoic
    • 4-[(6-Hydroxyhexyl)oxy]benzoic acid (ACI)
    • H1629
    • 4-((6-Hydroxyhexyl)oxy)benzoicacid
    • AKOS016003278
    • 4-((6-hydroxyhexyl);oxy);benzoic acid
    • MFCD00971624
    • SCHEMBL223467
    • AS-62251
    • DA-20689
    • 83883-25-4
    • 4'-(6-Hydroxyhexyloxy)benzoic acid
    • DTXSID20394458
    • MDL: MFCD00971624
    • Inchi: 1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16)
    • InChI-Schlüssel: VVYHWYFUTOHXRH-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(OCCCCCCO)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 238.12100
  • Monoisotopenmasse: 238.121
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 210
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 66.8

Experimentelle Eigenschaften

  • Dichte: 1.156
  • Schmelzpunkt: 139-140 ºC
  • Siedepunkt: 418.3°C at 760 mmHg
  • Flammpunkt: 157.9°C
  • Brechungsindex: 1.539
  • PSA: 66.76000
  • LogP: 2.31630

4-((6-Hydroxyhexyl)oxy)benzoic acid Zolldaten

  • HS-CODE:2918990090
  • Zolldaten:

    China Zollkodex:

    2918990090

    Übersicht:

    Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

4-((6-Hydroxyhexyl)oxy)benzoic acid Preismehr >>

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4-((6-Hydroxyhexyl)oxy)benzoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 90 °C
1.2 Solvents: Dimethylformamide ;  90 °C; 5 h, 90 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Synthesis and mesophase characterization of novel methacrylate based thermotropic liquid crystalline monomers and their polymers
Siva Mohan Reddy, G.; et al, New Journal of Chemistry, 2014, 38(9), 4357-4364

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  30 min, reflux
1.2 Catalysts: Potassium iodide ;  reflux; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Synthesis and Photoinduced Reorientation of Liquid Crystalline Polymers with Phenyl Thiobenzoate Side Groups
Kawatsuki, Nobuhiro; et al, Macromolecules (Washington, 2013, 46(6), 2092-2099

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  rt; 1 h, heated
1.2 Catalysts: Potassium iodide ;  heated; 72 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Referenz
Crown-ether and azobenzene-containing liquid crystalline polymers: An influence of macromolecular architecture on optical properties and photo-orientation processes
Ryabchun, Alexander; et al, Journal of Polymer Science, 2011, 49(3), 625-633

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  18 h, reflux
Referenz
The role of crosslinker molecular structure on mechanical and light-actuation properties in liquid crystalline networks
Donato, Simone; et al, Macromolecular Rapid Communications, 2023, 44(9),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Potassium hydroxide ,  Potassium iodide
1.3 -
Referenz
Liquid crystalline properties of cholesteric elastomers based on a mesogenic monomer containing menthyl groups
Hu, Jian-She; et al, Polymer International, 2012, 61(7), 1186-1192

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referenz
Programmable Chromism and Photoluminescence of Spiropyran-Based Liquid Crystalline Polymer with Tunable Glass Transition Temperature
Hu, Wei; et al, Angewandte Chemie, 2021, 60(35), 19406-19412

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referenz
Allyl sulfide-based visible light-induced dynamically reshaped liquid crystalline elastomer/SWCNT nanocomposites capable of multimode NIR photomechanical actuations
Wu, Zhongying; et al, New Journal of Chemistry, 2020, 44(26), 10902-10910

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 Catalysts: Potassium iodide ;  rt; overnight, reflux
Referenz
An Investigation of the Role of Cross-Linking and Photodegradation of Side-Chain Coumarin Polymers in the Photoalignment of Liquid Crystals
Jackson, Peregrine Orr; et al, Chemistry of Materials, 2001, 13(2), 694-703

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Direct synthesis of terminally "clickable" linear and hyperbranched polyesters
Ramkumar, S. G.; et al, Journal of Polymer Science, 2010, 48(14), 3200-3208

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide ;  6 h, 130 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ;  4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of polymerizable liquid crystalline monomers and their side chain liquid crystalline polymers bearing azo-ester linked benzothiazole mesogen
Karim, Rabiul Md.; et al, Colloid and Polymer Science, 2015, 293(7), 1923-1935

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Ethanol ,  Water ;  45 min, heated; 20 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Hydrogen bonding and liquid crystallinity of low molar mass and polymeric mesogens containing benzoic acids: a variable temperature Fourier transform infrared spectroscopic study
Martinez-Felipe, A.; et al, Phase Transitions, 2014, 87(12), 1191-1210

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 6 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  5 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Side-Chain Liquid Crystalline Poly(meth)acrylates with Bent-Core Mesogens
Chen, Xiaofang; et al, Macromolecules, 2007, 40(4), 840-848

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  6 h, reflux
Referenz
Coupling of Photoinduced Mass Immigration with Polymer Networks to Produce Nanostructured Materials Capable of Reversibly Creating Arbitrary Deformations
Yin, Xianpeng; et al, Macromolecular Chemistry and Physics, 2018, 219(14),

4-((6-Hydroxyhexyl)oxy)benzoic acid Raw materials

4-((6-Hydroxyhexyl)oxy)benzoic acid Preparation Products

4-((6-Hydroxyhexyl)oxy)benzoic acid Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:83883-25-4)4-(6-HYDROXYHEXYLOXY)BENZOIC ACID
Bestellnummer:sfd20207
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Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
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Suzhou Senfeida Chemical Co., Ltd
(CAS:83883-25-4)4-(6-HYDROXYHEXYLOXY)BENZOIC ACID
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Reinheit:99.9%
Menge:200kg
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